molecular formula C15H12FN5OS B5516842 4-{5-[(4-fluorobenzyl)thio]-1H-tetrazol-1-yl}benzamide

4-{5-[(4-fluorobenzyl)thio]-1H-tetrazol-1-yl}benzamide

Cat. No. B5516842
M. Wt: 329.4 g/mol
InChI Key: STKRHDHWGOTREV-UHFFFAOYSA-N
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Description

4-{5-[(4-fluorobenzyl)thio]-1H-tetrazol-1-yl}benzamide, also known as FBTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Structural and Synthetic Applications

  • Coordination Networks and Optical Properties : A study on tetrazolate-yl acylamide tectons, including derivatives similar to the compound of interest, revealed their utility in forming crystalline coordination networks with cadmium dichloride. These networks exhibit chiral space groups and significant second harmonic generation (SHG) efficiencies, demonstrating the impact of substituents on both structural topologies and nonlinear optical properties (Liao et al., 2013).

  • Antimicrobial Analogs : Research on fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial activities. New derivatives bearing a fluorine atom in the benzoyl group were synthesized and exhibited enhanced antimicrobial properties against various bacterial and fungal strains (Desai et al., 2013).

Functional and Biological Applications

  • Anticancer Agents : Benzothiazole acylhydrazones have been identified as potential anticancer agents. New derivatives, possibly related in structure to the compound , demonstrated probable anticancer activity against several cancer cell lines, highlighting the role of specific substitutions on the benzothiazole scaffold in modulating antitumor properties (Osmaniye et al., 2018).

  • Antimicrobial Activity : The synthesis and evaluation of novel fluoro substituted sulphonamide benzothiazole compounds have shown significant antimicrobial activities. This research underscores the therapeutic potential of benzothiazoles and sulphonamides, suggesting that specific fluorine substitutions can enhance biodynamic properties (Jagtap et al., 2010).

  • Antioxidant Activity : In the context of acetaminophen toxicity, benzothiazoles have demonstrated the ability to neutralize reactive chemical species through their antioxidant activity. A new derivative showed significant scavenging activity and provided a protective effect against the reactive intermediary N-acetyl-p-benzoquinoneimine, which is crucial in the initial phase of acetaminophen-induced hepatotoxicity (Cabrera-Pérez et al., 2016).

properties

IUPAC Name

4-[5-[(4-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5OS/c16-12-5-1-10(2-6-12)9-23-15-18-19-20-21(15)13-7-3-11(4-8-13)14(17)22/h1-8H,9H2,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKRHDHWGOTREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=NN2C3=CC=C(C=C3)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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